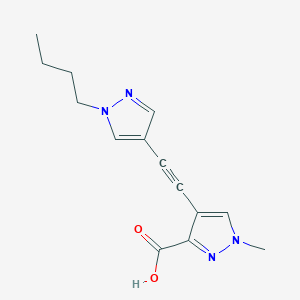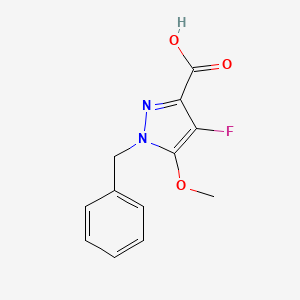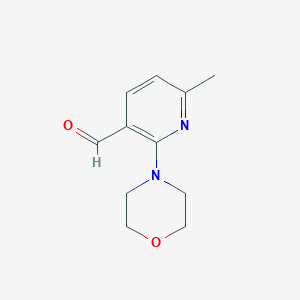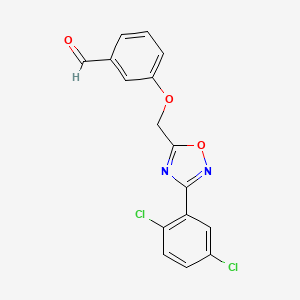
4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique structure with two pyrazole rings connected by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 1-Butyl-1H-pyrazole-4-boronic acid: This intermediate is synthesized through the reaction of 1-butyl-1H-pyrazole with boronic acid under inert atmosphere conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methyl-1H-pyrazole-3-carboxylic acid using a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxylic acid group.
Scientific Research Applications
4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and pyrazole rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-pyrazol-4-ylboronic acid: Shares the butyl-pyrazole structure but lacks the ethynyl and carboxylic acid groups.
1-Methyl-1H-pyrazole-3-carboxylic acid: Contains the pyrazole and carboxylic acid groups but lacks the butyl and ethynyl groups.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[2-(1-butylpyrazol-4-yl)ethynyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N4O2/c1-3-4-7-18-9-11(8-15-18)5-6-12-10-17(2)16-13(12)14(19)20/h8-10H,3-4,7H2,1-2H3,(H,19,20) |
InChI Key |
RWGOZHBTHHOCIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)C#CC2=CN(N=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)





